![molecular formula C21H17BrN4 B2807279 7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-11-1](/img/structure/B2807279.png)
7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C21H17BrN4 and its molecular weight is 405.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step processes that include the formation of key intermediates through various chemical reactions. The specific compound can be synthesized from 4-bromophenyl and other phenyl derivatives through methods such as:
- Condensation Reactions : Involving the reaction of appropriate amines with carbonyl compounds.
- Cyclization Processes : Leading to the formation of the pyrrolo[2,3-d]pyrimidine ring structure.
The detailed synthetic pathway can be illustrated as follows:
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Condensation | 4-bromophenyl amine + phenyl acetaldehyde | Ethanol, reflux |
2 | Cyclization | Intermediate + base (KOH) | Ice bath, followed by heating |
Anticancer Properties
Recent studies have shown that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, a related compound demonstrated nanomolar inhibition of the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation pathways. The selectivity for EGFR over other kinases was notable, with some derivatives showing up to 150-fold selectivity against closely related kinases like PKA .
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation:
- Inhibition of Kinases : The compound acts as an ATP-competitive inhibitor, effectively blocking kinase activity that promotes cancer cell survival and growth.
- Modulation of Signaling Pathways : It has been shown to influence pathways such as PI3K-AKT-mTOR, which are critical for cellular growth and metabolism .
Study 1: In Vivo Efficacy
A study evaluated the efficacy of a similar pyrrolo[2,3-d]pyrimidine derivative in human tumor xenografts in nude mice. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential therapeutic application of these compounds in oncology .
Study 2: Structure-Activity Relationship (SAR)
Research on various substitutions on the pyrrolo[2,3-d]pyrimidine scaffold revealed that specific functional groups could enhance biological activity. For example:
- Compounds with electron-withdrawing groups at particular positions showed improved potency against EGFR.
Compound | IC50 (nM) | Selectivity Ratio (EGFR/PKA) |
---|---|---|
Compound A | 14.8 | 28 |
Compound B | 26.2 | 15 |
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit specific cancer cell lines. For instance, studies have shown that modifications in the structure of pyrrolopyrimidines can lead to enhanced selectivity and potency against tumor cells. The presence of the bromophenyl group is thought to contribute to this activity by influencing the compound's interaction with biological targets involved in cancer progression.
Antimicrobial Effects
Another area of application is in antimicrobial therapy. Compounds similar to 7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have demonstrated antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways, making these compounds valuable in addressing resistant strains of bacteria and fungi.
Case Study 1: Anticancer Activity
In a notable study, researchers synthesized a series of pyrrolopyrimidine derivatives, including our compound, and tested their effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting a promising therapeutic index for further development.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of similar compounds against resistant bacterial strains. The study reported that derivatives showed significant inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents.
Q & A
Q. What synthetic strategies are most effective for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?
Basic Research Question
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols. Key steps include:
- Core formation : Electrophilic cyclization of aminopyrrole precursors with nitriles or cyanamides under acidic conditions (e.g., POCl₃) to generate the pyrimidine ring .
- Substituent introduction : Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., attaching the 4-bromophenyl group at the 7-position) .
- Amine functionalization : Nucleophilic displacement of a chlorinated intermediate with propargylamine (prop-2-en-1-amine) to install the N-allyl group .
Methodological Tip : Optimize reaction yields by varying catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) and solvents (e.g., DMF or THF for cyclization) .
Q. How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?
Advanced Research Question
Conflicting spectral data (e.g., NMR splitting patterns) may arise due to rotational isomerism or crystallographic disorder. To resolve this:
- Use 2D NMR (e.g., NOESY or HSQC) to confirm spatial proximity of protons, such as differentiating the allyl group’s CH₂ protons from aromatic signals .
- Perform X-ray crystallography to unambiguously assign the substituent positions (e.g., bromophenyl orientation) and hydrogen-bonding networks .
- Validate molecular weight and purity via HRMS and HPLC (≥98% purity threshold recommended) .
Q. What biological targets are plausible for this compound based on structural analogs?
Basic Research Question
Pyrrolo[2,3-d]pyrimidine derivatives often target:
- Kinases : ATP-binding domains (e.g., EGFR, VEGFR) due to the pyrimidine ring’s mimicry of adenine .
- Tubulin : Anti-angiogenic activity observed in analogs with bulky aryl groups (e.g., 4-bromophenyl) via colchicine-site binding .
- DNA repair enzymes : Bromine’s electronegativity may enhance intercalation or alkylation potential .
Methodological Tip : Screen against kinase panels or microtubule polymerization assays using IC₅₀ dose-response curves .
Q. How do substituent modifications (e.g., bromophenyl vs. methylphenyl) impact bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:
- 4-Bromophenyl enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .
- N-Allyl group increases metabolic stability compared to benzyl analogs by resisting oxidative cleavage .
- Phenyl at 5-position contributes to π-π stacking with hydrophobic enzyme pockets, critical for target affinity .
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR2’s hinge region (PDB: 3VO3). Focus on bromophenyl’s halogen bonding with Leu840 .
- MD simulations : GROMACS or AMBER can assess stability of the ligand-receptor complex over 100-ns trajectories .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., Br → CF₃) .
Q. How can synthetic byproducts (e.g., dehalogenated analogs) be minimized?
Basic Research Question
- Optimize Suzuki coupling : Use PdCl₂(dppf) with rigorous degassing to prevent aryl bromide reduction .
- Monitor reaction progress : LC-MS at intermediate steps to detect early-stage dehalogenation .
- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC to isolate the target compound .
Q. What analytical methods confirm the compound’s stability under physiological conditions?
Basic Research Question
Eigenschaften
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-N-prop-2-enylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4/c1-2-12-23-20-19-18(15-6-4-3-5-7-15)13-26(21(19)25-14-24-20)17-10-8-16(22)9-11-17/h2-11,13-14H,1,12H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQAPVJYGCYSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.